molecular formula C9H10N2O4 B069608 Ethyl 3-amino-2-nitrobenzoate CAS No. 193014-01-6

Ethyl 3-amino-2-nitrobenzoate

Cat. No. B069608
M. Wt: 210.19 g/mol
InChI Key: IJNYIIHVEXLJGI-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-nitrobenzoate is a chemical compound with potential applications in various fields of chemistry. It is related to other nitrobenzene derivatives and amino-benzoates which have been extensively studied for their unique chemical properties and potential applications.

Synthesis Analysis

The synthesis of compounds similar to Ethyl 3-amino-2-nitrobenzoate often involves complex reactions. For instance, the synthesis of 1,3-Bis(ethylamino)-2-nitrobenzene and related compounds involves heating in the presence of anhydrous potassium carbonate in dimethylacetamide, leading to cyclization and formation of substituted benzimidazoles (Walczak, Yonkey, Squattrito, Mohanty, & Kirschbaum, 2008).

Molecular Structure Analysis

The molecular structure of compounds in this category, like Ethyl 4-butylamino-3-nitrobenzoate, shows intramolecular N-H...O hydrogen bonds, forming an S(6) ring motif and stabilizing the structure through intermolecular hydrogen bonds (Narendra Babu, Saad Abdul Rahim, Hamid, Balasubramani, & Fun, 2009).

Chemical Reactions and Properties

Compounds like Ethyl 3-amino-2-nitrobenzoate exhibit interesting chemical behaviors. For example, the cyclopropanation of methylenecyclobutanes using ethyl nitrodiazoacetate demonstrates the versatile chemical reactions these compounds can undergo (Yashin, Averina, Gerdov, Kuznetsova, & Zefirov, 2003).

Physical Properties Analysis

The physical properties of Ethyl 3-amino-2-nitrobenzoate-related compounds, such as ethyl 5-(4-dimethylaminophenyl)-3-amino-2,4-dicyanobenzoate, are influenced by molecular conformations and solvent interactions. Studies have used spectroscopic techniques and electrochemical measurements for analysis (Józefowicz, Aleksiejew, Heldt, Bajorek, Pa̧czkowski, & Heldt, 2007).

Chemical Properties Analysis

Ethyl 3-amino-2-nitrobenzoate and similar compounds demonstrate varied chemical properties. The influence of the nitro-group on side-chain reactivity in ethyl nitrobenzoates highlights the unique chemical properties these compounds possess, particularly in reactions like alkaline hydrolysis (Iskander, Tewfik, & Wasif, 1966).

Scientific Research Applications

  • Synthesis Technologies :

    • Ethyl 3-amino-2-nitrobenzoate is used in the synthesis of various pharmaceutical intermediates. An optimized synthesis method using hydrazine hydrate reduction demonstrates stable, high-yield production suitable for industrial applications (Fang Qiao-yun, 2012).
  • Pharmaceutical Applications :

    • This compound plays a role in synthesizing intermediates for antihypertensive drugs like candesartan cilexetil (Yao Jun-hua, 2007).
    • Its derivatives, such as benzocaine (ethyl p-aminobenzoate), are widely used in the pharmaceutical industry as local anesthetics (A. D. S. França, Raquel A. C. Leão, R. D. de Souza, 2020).
  • Chemical Reactions and Properties :

    • Research has focused on understanding the chemical reactions involving Ethyl 3-amino-2-nitrobenzoate, such as cleavage reactions, which are important for synthesizing various compounds (J. Gómez-Vidal, M. T. Forrester, R. Silverman, 2001).
    • It's also utilized in synthesizing novel compounds with potential anti-cancer activities (L.-Z. Liu, Keyu Peng, F.-R. Yue, X.-H. Li, Lei Zhang, 2019).
  • Material Science and Analytical Chemistry :

    • Ethyl 3-amino-2-nitrobenzoate derivatives have been explored for their nonlinear optical properties, which could have applications in material science (Y. Yan, 2003).
    • The compound is also involved in electrochemical studies for the synthesis of various amines (L. V. Mikhal’chenko, M. Leonova, Yu. V. Romanova, B. Ugrak, V. P. Gultyai, 2007).
  • Inhibition Studies :

    • Studies have been conducted to understand how derivatives of Ethyl 3-amino-2-nitrobenzoate, such as benzocaine, influence the growth of microorganisms and the production of toxins (J. Chipley, N. Uraih, 1980).

Safety And Hazards

Ethyl 3-amino-2-nitrobenzoate is harmful if swallowed . It is recommended to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product . In case of swallowing, it is advised to call a poison center or doctor .

properties

IUPAC Name

ethyl 3-amino-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-2-15-9(12)6-4-3-5-7(10)8(6)11(13)14/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNYIIHVEXLJGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592737
Record name Ethyl 3-amino-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-2-nitrobenzoate

CAS RN

193014-01-6
Record name Ethyl 3-amino-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 20.2 of 3-acetylamino-2-nitrobenzoic acid, 11.4 g of 97% sulfuric acid and 300 ml of ethanol was stirred for 23 hours while being heat-refluxed. One-hundred milliliters of ethanol were distilled off under reduced pressure, and the residue was cooled to room temperature. Subsequently, the reaction solution was poured into 200 ml of ice water containing 19.5 g of sodium hydrogencarbonate. The crystals precipitated were separated through filtration, and were washed with water. Further, these crystals were dispersed in 30 ml of a mixed solution of ethyl acetate and hexane at a ratio of 1:2. The crystals were separated through filtration, washed with hexane, and then dried to give 18.0 g of ethyl 3-amino-2-nitrobenzoate.
[Compound]
Name
20.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 20.2 g of 3-acetylamino-2-nitrobenzoic acid, 11.4 g of 97% sulfuric acid and 300 ml of ethanol was stirred for 23 hours while being heat-refluxed. One-hundred milliliters of ethanol were distilled off under reduced pressure, and the residue was cooled to room temperature. Subsequently, the reaction solution was poured into 200 ml of ice water containing 19.5 g of sodium hydrogencarbonate. The crystals precipitated were separated through filtration, and were washed with water. Further, these crystals were dispersed in 30 ml of a mixed solution of ethyl acetate and hexane at a ratio of 1:2. The crystals were separated through filtration, washed with hexane, and then dried to give 18.0 g of ethyl 3-amino-2-nitrobenzoate.
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Chandrasekhar, R Dick… - Journal of Medicinal …, 2018 - ACS Publications
… To a solution of 4-chloro-5,8-difluoroquinoline (29) (171 g, 859.3 mmol) in DMF (1.7 L) at 0 C were added ethyl 3-amino-2-nitrobenzoate (30) (181.5 g, 859.3 mmol) and Cs 2 CO 3 (…
Number of citations: 43 pubs.acs.org
S Perreault, J Chandrasekhar… - Accounts of Chemical …, 2022 - ACS Publications
… An S N Ar reaction between 4-chloro-5,8-difluoroquinoline (23) and ethyl 3-amino-2-nitrobenzoate (24) affords 25. Reduction of the nitro group followed by para-bromination yields …
Number of citations: 21 pubs.acs.org
F Pierre, CF Regan, MC Chevrel… - Bioorganic & medicinal …, 2012 - Elsevier
… The aniline function of ethyl 3-amino-2-nitrobenzoate 14 could form a pyrrole by a Paal–Knorr condensation with 2,5-dimethoxytetrahydrofuran. Hydrogenation of the resulting …
Number of citations: 43 www.sciencedirect.com

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